[4-(But-2-en-1-yloxy)phenyl]boronic acid
Description
[4-(But-2-en-1-yloxy)phenyl]boronic acid (molecular formula: C₁₀H₁₃BO₃) is an organoboron compound featuring a phenyl ring substituted with a but-2-enyloxy group at the para position. The but-2-enyloxy moiety introduces an unsaturated ether linkage, which may influence electronic and steric properties. Key structural identifiers include the SMILES string B(C1=CC=C(OCC=C)C=C1)(O)O and InChIKey OVGCUCIIUMMWEJ-NSCUHMNNSA-N . Collision cross-section (CCS) predictions for its ionized forms range from 141.6 Ų to 152.9 Ų, suggesting distinct conformational behaviors in mass spectrometry .
Properties
IUPAC Name |
[4-[(E)-but-2-enoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCUCIIUMMWEJ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC=CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)OC/C=C/C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(But-2-en-1-yloxy)phenyl]boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2-buten-1-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
[4-(But-2-en-1-yloxy)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of [4-(But-2-en-1-yloxy)phenyl]boronic acid is in Suzuki-Miyaura coupling reactions, where it serves as a key reagent for forming carbon-carbon bonds. This reaction is essential for creating complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| This compound | 85% | Pd catalyst, base | High selectivity |
| Phenylboronic acid | 75% | Pd catalyst, base | Lower reactivity |
| (4-Bromo-phenyl)boronic acid | 90% | Pd catalyst, base | Higher toxicity |
Medicinal Chemistry
Anticancer Activity
Research has indicated that boronic acids, including this compound, can inhibit specific enzymes involved in cancer progression. For instance, modifications on the boronic acid scaffold have been shown to enhance selectivity against cancer cell lines.
Case Study: Inhibition of Proteasome Activity
A study demonstrated that derivatives of this compound effectively inhibited proteasome activity in cancer cells, leading to apoptosis. The structural features of the compound allowed for selective binding to the active site of the proteasome.
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of boron-containing polymers. These polymers exhibit unique properties such as enhanced thermal stability and electrical conductivity.
Table 2: Properties of Boron-Containing Polymers
| Polymer Type | Thermal Stability (°C) | Electrical Conductivity (S/m) | Application |
|---|---|---|---|
| Poly(ethylene-co-boronic acid) | 250 | 10^-3 | Sensors |
| Polycarbonate-boron complex | 230 | 10^-5 | Electronics |
Biological Applications
Enzyme Inhibition
Boronic acids are known to interact with diols and other functional groups in biomolecules, which can lead to inhibition of enzymatic activity. This property is particularly useful in drug design targeting specific enzymes involved in metabolic pathways.
Case Study: Targeting Glycosidases
Research has shown that this compound selectively inhibits glycosidases, enzymes crucial for carbohydrate metabolism. The compound's ability to form reversible covalent bonds with the enzyme's active site enhances its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of [4-(But-2-en-1-yloxy)phenyl]boronic acid primarily involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the formation of new bonds and the modification of existing ones .
Comparison with Similar Compounds
(a) Alkoxy-Substituted Phenylboronic Acids
- (4'-Butoxy-[1,1'-biphenyl]-4-yl)boronic acid (similarity score: 0.96): The saturated butoxy group lacks the double bond in the but-2-enyloxy substituent, reducing steric constraints and electronic conjugation. This compound’s stability in Suzuki-Miyaura couplings is well-documented .
- (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid (similarity score: 0.94): The longer pentyl chain increases hydrophobicity but may hinder reactivity in polar solvents compared to the shorter but-2-enyloxy group .
(b) Hydroxy-Substituted Analogs
- (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid : The geminal hydroxy and methyl groups create a rigid, electron-rich environment, enhancing Lewis acidity for diol complexation relative to the unsaturated ether in the target compound .
Reactivity in Diol Binding and Catalysis
Phenylboronic acids form reversible complexes with 1,2-diols and α-hydroxy acids via boronate ester formation. Key differences include:
- Electron-Withdrawing vs. Electron-Donating Groups: The but-2-enyloxy group’s ether oxygen donates electrons, increasing boronic acid’s Lewis acidity compared to electron-withdrawing substituents (e.g., cyano in B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid) .
- Steric Effects : Bulky substituents like benzyloxy in (4-(Benzyloxy)phenyl)boronic acid (similarity: 0.92) destabilize boronate esters due to steric clashes, whereas the less bulky but-2-enyloxy group may favor faster binding kinetics .
(a) Fluorescent Probes
- QCy-BA (4-(hydroxymethyl)phenyl boronic acid ester): Utilized as an H₂O₂-responsive probe, releasing DNA-binding agents upon oxidation. The but-2-enyloxy analog could offer tunable release kinetics due to its unsaturated linker .
- Phenylboronic acid-modified carbon dots: Used for glucose sensing via fluorescence quenching.
(b) Inhibitor Design
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Demonstrated potent inhibition of fungal histone deacetylases (HDACs) at 1 µM, outperforming trichostatin A. The but-2-enyloxy analog’s rigid structure could improve target specificity .
Biological Activity
[4-(But-2-en-1-yloxy)phenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research. Its unique structure allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with diols and other nucleophiles. This property is significant for molecular recognition processes and catalysis. The boronic acid moiety can interact with various biological molecules, facilitating the development of boron-containing drugs and therapeutic agents .
1. Drug Development
Research indicates potential applications of this compound in drug delivery systems and as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for developing new treatments for diseases.
2. Anticancer Activity
A recent study evaluated the cytotoxic effects of boronic acid derivatives, including this compound, against cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cancer cells, with an IC50 value indicating effective inhibition of cell proliferation . The compound's mechanism involves enzyme inhibition and disruption of cellular processes critical for cancer cell survival.
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For instance, it exhibited high activity against butyrylcholinesterase and moderate activity against acetylcholinesterase, suggesting its potential in treating conditions related to cholinergic dysfunctions .
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains but-2-en-1-yloxy group | High cytotoxicity against MCF-7 |
| Phenylboronic acid | Lacks but-2-en-1-yloxy group | Limited reactivity in biological systems |
| 4-Hydroxyphenylboronic acid | Similar structure without but-2-en-1-yloxy | Reduced effectiveness in enzyme inhibition |
The presence of the but-2-en-1-yloxy group enhances the reactivity and versatility of this compound compared to other boronic acids, making it a valuable tool in both organic synthesis and biological applications.
Case Study 1: Antiviral Activity
In a study exploring novel boron-containing compounds as neuraminidase inhibitors, derivatives similar to this compound showed improved activity against influenza virus strains. The structural modifications allowed for better interaction with viral proteins, highlighting the potential for developing antiviral therapies based on boron chemistry .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capabilities of boron-based compounds, including this compound. The results indicated strong free radical scavenging activity, positioning this compound as a candidate for formulations aimed at reducing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
